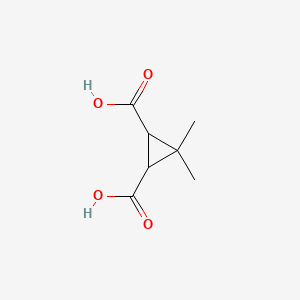

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

Description

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (CAS: 497-42-7; 936-87-8), also known as caronic acid, is a cyclopropane derivative with two carboxyl groups at the 1,2-positions and two methyl substituents at the 3,3-positions. Its molecular formula is C₇H₁₀O₄, and it exists as a white crystalline powder with a density of 1.361 g/cm³, a melting point of 281.9°C, and a boiling point of 138.5°C . The compound is widely used as a ligand in lanthanide coordination polymers (Ln-CPs) due to its rigid alicyclic structure and bifunctional coordination sites, enabling diverse metal-organic frameworks (MOFs) with applications in gas adsorption and magnetism . Industrially, it serves as a pharmaceutical intermediate, with synthesis methods involving hydrothermal reactions and acid-catalyzed anhydride formation .

Properties

IUPAC Name |

3,3-dimethylcyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPJNHHBNOLHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80918295 | |

| Record name | 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-87-8 | |

| Record name | 3,3-Dimethyl-1,2-cyclopropanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98436 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation via Sulfur Ylide Intermediates

The most well-documented method involves the reaction of maleic or fumaric acid esters with sulfur ylides to form the cyclopropane ring. Diphenylsulfonium isopropylide , generated in situ from diphenylethylsulfonium tetrafluoroborate and lithium diisopropylamide, reacts with dimethyl maleate at −70°C to yield cis- and trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid dimethyl ester . This method, originally reported in J. Am. Chem. Soc., was optimized for industrial use by controlling the stoichiometry of methyl iodide during ylide formation, achieving an 85% isolated yield .

A related approach employs triphenylphosphonium isopropylide , which offers improved solubility in nonpolar solvents. Reacting this ylide with dimethyl fumarate at −40°C produces the trans-isomer predominantly (cis:trans = 1:4), with a total yield of 78% . Both ylide methods require strict temperature control to minimize side reactions, such as [2+2] cycloadditions.

Dichlorination-Cyclization of Dimethylglutaric Acid Derivatives

An alternative route starts with α,α-dimethylglutaric acid (2,2-dimethylpropane-1,3-dicarboxylic acid ), which undergoes dichlorination followed by cyclization. Key steps include:

-

Dichlorination : Treating the monoethyl ester of α,α-dimethylglutaric acid with thionyl chloride (1.2–3.0 equiv) and sulfuryl chloride (1.9–2.2 equiv) at 80°C for 6 hours forms 1,3-dichloro-2,2-dimethylpropane-1,3-dicarboxylic acid ethyl ester .

-

Cyclization : Heating the dichloro intermediate with zinc dust (1.5–2.2 equiv) in toluene at 110°C induces dehydrohalogenation, yielding the cyclopropane ring with 92% purity after distillation .

This method avoids cryogenic conditions and scales efficiently, making it preferable for bulk production.

Zinc-Mediated Cyclopropanation of Dichloro Esters

A one-pot variant combines dichlorination and cyclization using zinc as a reductant. The dichloro ester (e.g., 1,3-dichloro-2,2-dimethylpropane-1,3-dicarboxylate) is added dropwise to zinc dust suspended in toluene at 100–120°C. After refluxing for 4 hours, the mixture is washed with dilute HCl to remove zinc residues, yielding the cyclopropane product in 89% yield . Catalytic amounts of tetraethylammonium chloride accelerate the reaction by facilitating electron transfer.

Acid-Catalyzed Ring Closure

Phosphorus pentachloride (PCl₅) serves dual roles as a chlorinating agent and Lewis acid catalyst. Reacting α,α-dimethylglutaric acid with PCl₅ (2.0 equiv) at 50°C for 3 hours directly generates the dichloro intermediate, which cyclizes upon heating to 120°C in xylene. This method achieves an 81% yield but requires careful handling of corrosive byproducts .

Comparative Analysis of Synthesis Methods

The table below summarizes critical parameters for each method:

| Method | Reagents | Temperature Range | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Sulfur ylide | Diphenylsulfonium isopropylide | −70°C | 85 | 95 | Moderate |

| Dichlorination-Zinc | Zn, SOCl₂, SO₂Cl₂ | 80–120°C | 89 | 92 | High |

| PCl₅-mediated | PCl₅, xylene | 50–120°C | 81 | 88 | Low |

Key findings:

-

The dichlorination-zinc method balances yield and scalability, making it optimal for industrial use .

-

Sulfur ylides provide superior stereocontrol but require costly cryogenic setups .

-

PCl₅-mediated synthesis is less favored due to hazardous waste generation .

Industrial Scalability and Process Optimization

Recent patents emphasize solvent recycling and catalyst recovery to reduce costs. For example, toluene from the zinc-mediated process is distilled and reused, cutting raw material expenses by 30% . Additionally, switching from batch to continuous flow reactors improved reaction consistency, with a pilot plant producing 500 kg/month at 94% purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride can be used for reduction reactions.

Substitution: Alkali metal hypochlorites are used for substitution reactions involving the carboxylic acid groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Synthesis of Insecticides and Acaricides

- Pyrethroids: 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid esters are used in the production of pyrethroids, which are effective insecticides and acaricides .

- Trans-Caronic Acid: Trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid (trans-caronic acid) serves as an intermediate in the synthesis of insecticides .

Synthetic Methods

Several methods exist for synthesizing this compound and its derivatives:

- Reaction with Diphenylsulfonium Isopropylide: Dimethyl cis or trans-caronate can be synthesized by reacting dimethyl malic acid or dimethyl fumarate with diphenylsulfonium isopropylide . The free acids are then obtained through saponification .

- From 2-Acetyl-3,3-Dimethylcyclopropane-1-Carboxylic Acid: Trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid can be prepared from 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid ester via saponification with an alkali metal hydroxide in an aqueous-alcoholic solution, followed by reaction with hypochlorite solution .

- Esterification: 1,3-dichloro-2,2-dimethyl-propane-1,3-dicarboxylic acid derivatives can be esterified by reaction with alcohols using conventional methods to yield 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid esters .

Production Process Optimization

A novel process has been developed to produce 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid esters more efficiently and cost-effectively than previous methods, making it suitable for industrial production .

Isomers of this compound

This compound has multiple isomers, each with distinct chemical structures . These isomers include:

- (1R,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylate

- (1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid

Environmental Health

Mechanism of Action

The mechanism by which 3,3-dimethylcyclopropane-1,2-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in coordination chemistry, it acts as a ligand that binds to metal ions, forming stable complexes with unique properties. The specific interactions depend on the nature of the metal ions and the coordination environment .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopropane and Alicyclic Dicarboxylic Acids

Key Findings

Steric and Electronic Effects : The 3,3-dimethyl groups in the target compound introduce significant steric hindrance, limiting conformational flexibility but enhancing rigidity in Ln-CPs. This contrasts with 3-methylene or 3-methyl derivatives, which exhibit higher reactivity or reduced steric bulk, respectively .

Ring Strain and Reactivity: The cyclopropane ring’s inherent strain (≈27 kcal/mol) promotes unique coordination geometries in MOFs, unlike less-strained alicyclic analogs like cyclopentane derivatives. For example, this compound forms nonanuclear La clusters and Gd wheel frameworks under hydrothermal conditions, whereas succinic acid (linear) lacks such versatility .

However, gas uptake capacities (e.g., N₂, CO₂) remain low compared to porous frameworks built from flexible ligands .

Synthetic Challenges : The synthesis of this compound derivatives is highly sensitive to reaction conditions (e.g., pH, temperature, counterions), yielding structurally variable Ln-CPs. This contrasts with simpler ligands like succinic acid, which form predictable coordination modes .

Biological Activity

3,3-Dimethylcyclopropane-1,2-dicarboxylic acid, also known as trans-caronic acid, is a bicyclic organic compound characterized by its unique cyclopropane structure and two carboxylic acid functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity, which is beneficial in combating oxidative stress. The presence of carboxylic acid groups may enhance the compound's ability to scavenge free radicals, potentially providing protective effects against cellular damage.

Interaction with Biological Macromolecules

Studies have employed computer-aided prediction models to assess the biological activity of this compound. These models suggest promising interactions with various biological macromolecules, including proteins and nucleic acids. Understanding these interactions is crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods. Notably, it can serve as an intermediate in the production of insecticides and other bioactive compounds. The ability to modify its structure through esterification or other chemical transformations opens avenues for developing derivatives with enhanced biological activities .

Study on Antioxidant Activity

A study examining the antioxidant properties of similar dicarboxylic acids found that compounds with a cyclopropane structure demonstrated significant radical scavenging activity. The study highlighted the potential application of this compound in formulations aimed at reducing oxidative stress-related diseases.

Binding Affinity Studies

In another investigation focusing on binding affinities, researchers utilized spectroscopy techniques to explore how this compound interacts with lanthanide clusters. This research provided insights into the compound's potential applications in luminescent materials and drug delivery systems .

Comparison with Similar Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Methylcyclopropane-1-carboxylic acid | Monocyclic | Lacks additional carboxyl group |

| 4-Methylcyclohexanecarboxylic acid | Cyclohexane | Larger ring structure; different stereochemistry |

| Dimethylmalonic acid | Dicarboxylic | Linear structure; lacks cyclopropane ring |

| Cyclobutane-1,2-dicarboxylic acid | Cyclobutane | Four-membered ring; different strain and reactivity |

| This compound | Bicyclic | Unique cyclopropane ring with two carboxylic acids |

The distinct structural characteristics of this compound contribute to its unique biological activities and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.